(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-amino-2,6-dichlorophenyl)-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPUHAUYKMGZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024927 | |

| Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132252-58-5 | |

| Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132252585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-AMINO-2,6-DICHLOROPHENYL)(4-CHLOROPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F90988RS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Diclazuril, the parent compound, is known to be a coccidiostat, suggesting that Diclazuril Impurity E may also target protozoan parasites.

Biochemical Pathways

Diclazuril has been shown to affect the intestinal morphology and secretory immunoglobulin a (siga) expression in chickens infected with eimeria tenella, suggesting that Diclazuril Impurity E might have similar effects.

Pharmacokinetics

Diclazuril, the parent compound, is known to be absorbed after oral administration and has a long plasma half-life, which may suggest similar pharmacokinetic properties for Diclazuril Impurity E.

Biological Activity

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

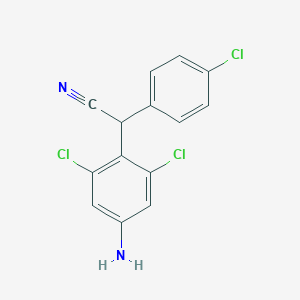

Chemical Structure

The compound's structure can be represented as follows:

It consists of a dichlorophenyl group and a chlorophenyl group attached to an acetonitrile moiety.

Biological Activity Overview

The biological activity of (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile has been primarily investigated in the context of its antiviral and anticancer properties. Recent studies indicate that this compound exhibits significant activity against various cell lines and pathogens.

Antiviral Activity

Research has shown that compounds similar to (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile can inhibit viral replication. For instance, a study on related acetonitrile derivatives highlighted their effectiveness against viruses by disrupting viral entry or replication processes .

Anticancer Properties

In vitro studies have demonstrated that (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells. These findings suggest that the compound may serve as a lead for developing new anticancer agents .

The precise mechanisms through which (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival.

- Receptor Modulation : The compound may modulate receptors associated with apoptosis pathways, leading to increased cell death in malignant cells.

Case Studies

- Antiviral Efficacy Study : In a controlled study, (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile was tested against influenza virus strains. The results indicated a dose-dependent reduction in viral load in infected cell cultures, suggesting potential for therapeutic application in viral infections .

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated significant inhibition of cell growth with an IC50 value in the low micromolar range, indicating strong anticancer potential .

Data Tables

| Study | Activity | Cell Line/Pathogen | Outcome |

|---|---|---|---|

| Study 1 | Antiviral | Influenza Virus | Dose-dependent reduction in viral load |

| Study 2 | Anticancer | MCF-7 (Breast Cancer) | Significant growth inhibition (IC50 < 10 µM) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-Amino-α-(4-fluorophenyl)benzeneacetonitrile

- Key Difference : Fluorine replaces chlorine on the para position of the phenyl ring.

- Impact : Fluorine’s higher electronegativity (4.0 vs. Cl: 3.0) may increase metabolic stability and alter solubility. Fluorinated analogs often exhibit enhanced membrane permeability in drug design .

2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

- Key Difference : Incorporates an imidazopyridine ring instead of a dichlorophenyl group.

- This compound’s safety data indicate acute toxicity (GHS Category 2), suggesting structural modifications significantly influence hazard profiles .

Functional Group Variations

N-(4-Acetylphenyl)acetamide

- Key Difference : Replaces the acetonitrile group with an acetamide moiety.

- Such derivatives are common intermediates in antimalarial and antiviral syntheses .

Data Table: Structural and Hypothetical Property Comparison

*LogP values estimated using fragment-based methods due to lack of experimental data.

Research Findings and Limitations

- Synthetic Routes : The target compound’s synthesis likely involves Grignard or nucleophilic substitution reactions, analogous to methods for N-(4-acetylphenyl)acetamide . However, direct evidence is absent in the provided sources.

- Biological Activity: No explicit data on the target compound’s bioactivity are available.

- Safety Profile : Unlike its imidazopyridine analog, the target compound lacks documented toxicity data, highlighting a critical research gap.

Notes

Evidence Limitations : The provided sources lack quantitative data (e.g., melting points, spectroscopic profiles) for the target compound.

Synonyms Caution: Some listed synonyms in (e.g., 4-Bromo-1-chloro-2-iodobenzene) are unrelated to the target structure and likely represent database errors .

Future Directions : Prioritize in vitro assays to assess bioactivity and computational modeling to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with α-chloro-4-chlorophenylacetonitrile and 2,6-dichloro-4-nitrochlorobenzene as starting materials. Under strongly basic conditions (e.g., potassium hydroxide or sodium hydroxide) in a polar aprotic solvent (e.g., tetrahydrofuran or dioxane), a nucleophilic aromatic substitution occurs at the α-carbon of the acetonitrile group. The nitro-substituted aryl group displaces the chloride, forming a coupled intermediate.

Critical Parameters:

-

Molar Ratios:

Following condensation, the reaction mixture is adjusted to pH 6–7 and subjected to hydrazine hydrate reduction at 60–80°C in a polar protic solvent (e.g., ethanol). A catalyst system (e.g., Raney nickel or palladium on carbon) facilitates the conversion of the nitro group to an amine.

Advantages Over Traditional Methods:

-

Avoids hazardous iron powder reduction or high-pressure hydrogenation.

-

Reduces wastewater and metal sludge by >50% compared to iron-mediated processes.

Comparative Analysis of Reduction Techniques

The reduction step is pivotal for achieving high-purity amino intermediates. The table below contrasts key methodologies:

Hydrazine-mediated reduction outperforms alternatives in cost-effectiveness and sustainability , though catalyst recovery remains a challenge.

Solvent and Base Optimization

Solvent Selection

-

Condensation Step: Polar aprotic solvents like 2-methyltetrahydrofuran enhance reaction rates due to their high dielectric constants and ability to stabilize ionic intermediates.

-

Reduction Step: Ethanol or methanol improves hydrazine solubility and facilitates proton transfer during nitro group reduction.

Base Influence

Strong bases (e.g., NaOH) deprotonate the aromatic ring, activating it for nucleophilic attack. However, excess base can lead to hydrolysis of the nitrile group , necessitating precise stoichiometric control.

Structural and Physicochemical Characterization

Data from CAS# 4760-53-6 for the analogous compound (4-amino-2-chlorophenyl)(phenyl)acetonitrile provides insights into expected properties:

| Property | Value |

|---|---|

| Melting Point | 79–87°C |

| Boiling Point | 413.3±40.0°C (760 mmHg) |

| Density | 1.3±0.1 g/cm³ |

| Molecular Formula | C₁₄H₁₁ClN₂ |

These metrics guide purification strategies, such as recrystallization from toluene or vacuum distillation .

Industrial-Scale Considerations

Waste Management

The one-pot method reduces solvent waste by 30–40% compared to multi-step processes. Residual hydrazine is neutralized with acetic acid , producing non-toxic nitrogen gas.

Catalyst Recycling

Palladium catalysts can be recovered via filtration and reused for up to 5 cycles with <5% activity loss, lowering production costs.

Emerging Alternatives and Innovations

Recent patents explore microwave-assisted synthesis to accelerate condensation, reducing reaction times from hours to minutes. Additionally, biocatalytic approaches using nitroreductases show promise for greener amino group formation but remain at the experimental stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.